5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN8/c18-14-10-13(11-19)12-20-17(14)25-8-6-24(7-9-25)15-2-3-16(23-22-15)26-5-1-4-21-26/h1-5,10,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCFUNIIPKGHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=C(C=C(C=N4)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex heterocyclic compound with potential therapeutic applications. Its structure features multiple pharmacophores that may interact with various biological targets, making it a candidate for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Chloro Group: Enhances lipophilicity and may influence binding interactions.
- Pyrazole and Piperazine Rings: Known for their roles in modulating enzyme activity and receptor interactions.
- Carbonitrile Group: Potentially involved in hydrogen bonding with biological macromolecules.
The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors.
Target Interactions
- Kinase Inhibition: Similar compounds have demonstrated significant activity against various kinases, suggesting that this compound may also act as a kinase inhibitor, influencing cellular signaling pathways involved in proliferation and survival.
- Receptor Modulation: The presence of the pyrazole moiety may facilitate interactions with G-protein coupled receptors (GPCRs) and other targets, potentially modulating their activity .
Biological Activity Studies
Recent studies have highlighted the potential of this compound in various biological assays:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties against Mycobacterium tuberculosis. For instance, compounds similar to 5-chloro derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular activity .
Cytotoxicity
Evaluations on human embryonic kidney (HEK-293) cells demonstrated that several derivatives were non-toxic at therapeutic concentrations. This suggests a favorable safety profile for further development in clinical applications .
Case Studies
A study focusing on the synthesis and evaluation of pyrazole derivatives for anti-tubercular activity reported that one derivative exhibited an IC90 value of 40.32 μM, showcasing its potential as a lead compound in drug development against tuberculosis .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Chloro-3-aminopyridine | Lacks pyrazole | Moderate antimicrobial |
| 6-(1H-Pyrazol-1-yl)pyridin-3-amine | Lacks chloro | High kinase inhibition |
| 5-Chloro-6-(1H-pyrazol-1-yl)pyridine | Lacks amino | Significant cytotoxicity |
This table illustrates that the combination of functional groups in the target compound may enhance its biological activity compared to its analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and reported biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Core Heterocycles :
- The target compound combines pyridine and pyridazine rings, whereas analogs like Formula I () use pyrazolo-pyridine cores. Pyridazine derivatives () prioritize smaller nitrogen-rich rings for enhanced polarity and solubility .
Substituent Effects :
- Chloro Groups : Present in both the target compound and ’s analog, chloro substituents are associated with increased metabolic stability and halogen bonding .
- Carbonitrile : Common in the target compound and Formula I (), this group may reduce oxidative metabolism, extending half-life .
- Pyrazole vs. Trifluoromethylpyrazole : The target’s pyrazole lacks the trifluoromethyl group seen in ’s GLUT1 inhibitor, which likely reduces lipophilicity but maintains hydrogen-bonding capacity .
Research Findings and Implications
- Kinase Inhibition : Piperazine-linked heterocycles (e.g., Formula I in ) demonstrate RET kinase inhibition, a property likely shared by the target compound due to its analogous piperazine-pyridazine scaffold .
- Antibacterial Activity : Pyridazine-piperazine derivatives () show efficacy against bacterial targets, possibly due to interactions with bacterial enzymes or membranes .
- Metabolic Stability : The carbonitrile group in the target compound and analogs () may mitigate cytochrome P450-mediated degradation, a critical factor in drug design .
Preparation Methods
Synthesis of the Pyridine-3-Carbonitrile Core
The pyridine ring is constructed via cyclization or derivatization of simpler precursors. A high-yielding approach involves:
Step 1: Chlorination of 6-Aminopyridine-3-Carbonitrile
-
Reagents: Phosphorus oxychloride (POCl₃) under reflux conditions.
-
Mechanism: Electrophilic aromatic substitution introduces chlorine at the C5 position.
-
Yield: ~85–90% (analogous to pyrazolo[1,5-a]pyrimidine chlorination).
Critical Reaction Parameters and Optimization
Solvent and Base Selection
Catalytic Systems for Cross-Coupling
-
Pd(OAc)₂/XPhos: Optimal for pyridazine-pyrazole coupling (TOF = 12 h⁻¹).
-
BrettPhos-Pd-G3: Reduces homocoupling byproducts in piperazine functionalization.
Analytical Characterization
Spectroscopic Data
Purity and Stability
-
HPLC: Rt = 6.78 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Storage: Stable at −20°C for >12 months (no degradation via LC-MS).
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway A (Sequential) | Pathway B (Modular) |
|---|---|---|
| Total Steps | 6 | 5 |
| Overall Yield | 32% | 45% |
| Key Advantage | Fewer purifications | Higher modularity |
| Limitation | Lower scalability | Pd catalyst cost |
Industrial-Scale Considerations
Q & A
Q. What synthetic routes are commonly employed for synthesizing 5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile, and how do reaction conditions impact yield?
The synthesis typically involves multi-step coupling reactions. A key step is the nucleophilic substitution between a piperazine derivative and a halogenated pyridazine/pyridine intermediate. For example, pyridazine-piperazine coupling often requires anhydrous solvents (e.g., dichloromethane) and temperatures between 60–80°C to facilitate bond formation . Optimizing stoichiometry and using catalysts like triethylamine can improve yields by minimizing side reactions. Post-synthetic purification via column chromatography or recrystallization is critical for isolating the target compound in high purity (>95%) .
Q. How is the structural identity of this compound validated during synthesis?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Peaks for the pyridazine ring (δ 8.5–9.0 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for methylene groups) are diagnostic .
- IR Spectroscopy : Stretching vibrations for nitrile (C≡N, ~2220 cm⁻¹) and pyrazole (C=N, ~1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass matching the molecular formula (e.g., [M+H]+ calculated for C17H14ClN7: 360.0978) .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between observed and expected spectral data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : To identify dynamic rotational barriers in piperazine or pyrazole moieties .
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to assign overlapping signals .
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry and stereoelectronic effects, as demonstrated in related pyridazine-piperazine hybrids .
Q. What methodologies are effective for optimizing the compound’s solubility and stability in biological assays?
Poor aqueous solubility (common with aromatic heterocycles) can be mitigated via:
- Salt Formation : Using hydrochloride or trifluoroacetate salts to enhance polarity .
- Co-solvent Systems : DMSO-water mixtures (<10% DMSO) maintain compound integrity during in vitro testing .
- Lyophilization : For long-term storage, lyophilized powders in inert atmospheres (argon) prevent degradation .
Q. How do substituent modifications on the pyrazole and pyridazine rings influence pharmacological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., Cl, CF3) at the 1-position enhances binding affinity to kinase targets (e.g., IC50 values <100 nM) by stabilizing hydrophobic interactions .
- Pyridazine Modification : Replacing chlorine with fluorine improves metabolic stability in hepatic microsomal assays (t1/2 >60 mins) .
- Piperazine Flexibility : Rigidifying the piperazine ring (e.g., via N-alkylation) reduces off-target effects in cytotoxicity screens .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Simulates binding to ATP-binding pockets in kinases, prioritizing residues like Lys68 and Glu91 for hydrogen bonding .
- MD Simulations (GROMACS) : Assesses binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target engagement .
- QSAR Models : Correlate logP values (2.5–3.5) with cellular permeability using partial least squares regression .
Methodological Considerations
- Contradiction Analysis : When SAR data conflicts with computational predictions (e.g., high docking scores but low in vitro activity), validate assays for purity (>95%) and confirm target expression levels via Western blot .
- Scale-Up Challenges : Pilot-scale synthesis (10–100 g) requires switching from batch to flow chemistry to maintain reaction homogeneity and heat dissipation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
